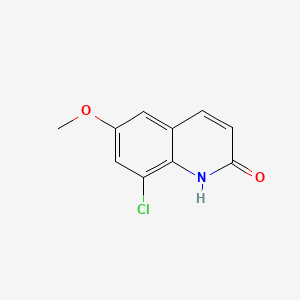

8-chloro-6-methoxyquinolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-chloro-6-methoxyquinolin-2(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinoline core with a chlorine atom at the 8th position and a methoxy group at the 6th position, along with a ketone group at the 2nd position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-6-methoxyquinolin-2(1H)-one typically involves the following steps:

Starting Material: The synthesis begins with 6-methoxyquinoline.

Chlorination: The 6-methoxyquinoline undergoes chlorination at the 8th position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.

Oxidation: The chlorinated intermediate is then oxidized to introduce the ketone group at the 2nd position. This can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as column chromatography or recrystallization is common.

Analyse Des Réactions Chimiques

Alkylation Reactions

The alkylation behavior of 8-chloro-6-methoxyquinolin-2(1H)-one is strongly influenced by steric effects. Substituents at the C8 position (e.g., chloro, methoxy) significantly hinder access to the nitrogen (N1) center, directing alkylation to the oxygen (O2) position.

O2-Alkylation

-

Reaction Conditions :

Mechanistic Insights

-

Steric Control : Bulky C8 substituents (e.g., chloro) block N1 alkylation, favoring O2 attack due to reduced steric hindrance .

-

Electronic Effects : The presence of electron-donating (e.g., methoxy at C6) or withdrawing groups (e.g., chloro at C8) does not alter the alkylation site preference .

Table 1: Alkylation Behavior of Quinolin-2(1H)-one Derivatives

| Substituent Position | Substituent Type | Alkylation Site | Product Type |

|---|---|---|---|

| C6 | Methoxy | N1 and O2 | Mixture (N1 major) |

| C7 | Methoxy/Cl | N1 and O2 | Mixture (N1 major) |

| C8 | Methoxy/Cl | O2 only | Sole O2 product |

Analytical Characterization

Post-reaction structural confirmation relies on NMR spectroscopy:

-

13C-NMR :

-

1H-NMR :

Biological and Pharmacological Context

Though not explicitly studied for this compound, quinolin-2(1H)-one derivatives are explored for anticancer, antiviral, and neuroprotective activities . Structural modifications (e.g., O2 alkylation) may enhance permeability or target binding.

References SciELO Chile: Alkylation of quinolin-2(1H)-one derivatives. PMC: Synthesis of triazole-linked quinolin-2(1H)-ones. MDPI: Pharmacological properties of 8-hydroxyquinoline derivatives. SciELO Chile: Steric effects in quinolin-2(1H)-one alkylation. PubChem: Structural data for this compound.

Applications De Recherche Scientifique

8-chloro-6-methoxyquinolin-2(1H)-one has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-malarial, anti-cancer, and anti-inflammatory agent.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.

Industrial Applications: It serves as an intermediate in the synthesis of more complex quinoline derivatives used in pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 8-chloro-6-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.

Receptor Binding: The compound may bind to receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-methoxyquinolin-2(1H)-one: Lacks the chlorine atom at the 8th position.

8-chloroquinolin-2(1H)-one: Lacks the methoxy group at the 6th position.

8-chloro-6-hydroxyquinolin-2(1H)-one: Has a hydroxyl group instead of a methoxy group at the 6th position.

Uniqueness

8-chloro-6-methoxyquinolin-2(1H)-one is unique due to the presence of both the chlorine atom at the 8th position and the methoxy group at the 6th position. This specific substitution pattern can influence its biological activity and chemical reactivity, making it a valuable compound for various research applications.

Activité Biologique

8-Chloro-6-methoxyquinolin-2(1H)-one is a compound belonging to the quinoline family, characterized by a chlorine atom at the 8-position and a methoxy group at the 6-position. Its molecular formula is C_10H_8ClN_1O_2 with an approximate molecular weight of 193.63 g/mol. This compound has garnered interest due to its diverse biological activities, particularly in medicinal chemistry, where it is being explored for potential applications in cancer therapy, antimicrobial treatments, and anti-inflammatory responses.

Antitumor Activity

Research indicates that This compound exhibits significant antitumor properties. A study highlighted its potential as an inhibitor of specific enzymes linked to cancer progression, with structural modifications enhancing its inhibitory effects on targets such as BCL6. The compound's activity against various cancer cell lines has been documented, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study:

In a recent investigation, derivatives of quinoline compounds were assessed for their anti-proliferative activity against human breast cancer (MCF-7) and pancreatic cancer (Panc-1) cell lines. The most active derivative achieved an IC50 of 1.2 µM against MCF-7 cells and 1.4 µM against Panc-1 cells, indicating strong potential for development into therapeutic agents .

Antimicrobial Properties

The compound also demonstrates significant antimicrobial activity. Quinoline derivatives, including This compound , have been shown to possess broad-spectrum antibacterial and antifungal properties. The presence of the chlorine and methoxy groups enhances the interaction with microbial targets, potentially leading to increased efficacy compared to other similar compounds.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of This compound is crucial for optimizing its biological activity. The unique combination of chlorine and methoxy groups influences its reactivity and binding affinity towards various biological targets. Research has indicated that modifications to these substituents can significantly alter the compound's pharmacological profile .

| Structural Feature | Impact on Activity |

|---|---|

| Chlorine at position 8 | Enhances enzyme inhibition |

| Methoxy at position 6 | Modulates interactions with biological targets |

Synthesis Methods

The synthesis of This compound can be achieved through various chemical methodologies, often involving nucleophilic substitutions and alkylation reactions. These methods allow for the production of diverse derivatives that can be screened for enhanced biological activity.

Common Synthesis Pathways:

- Nucleophilic Substitution: Reacting quinoline precursors with chlorinated or methoxylated agents under basic conditions.

- Alkylation Reactions: Utilizing alkylating agents such as chloroacetone to yield O-alkylated products.

Propriétés

Formule moléculaire |

C10H8ClNO2 |

|---|---|

Poids moléculaire |

209.63 g/mol |

Nom IUPAC |

8-chloro-6-methoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C10H8ClNO2/c1-14-7-4-6-2-3-9(13)12-10(6)8(11)5-7/h2-5H,1H3,(H,12,13) |

Clé InChI |

FTOJHZVPOHATIX-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=C2C(=C1)C=CC(=O)N2)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.